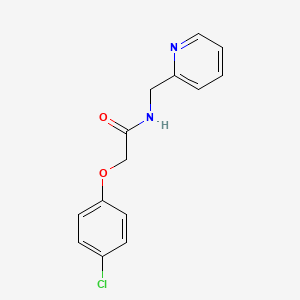

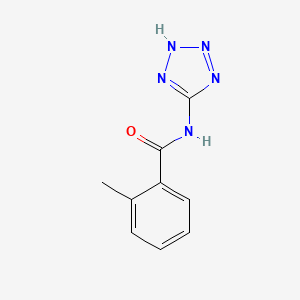

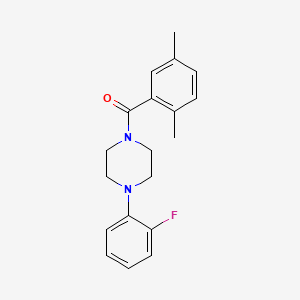

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide is a compound of interest due to its versatile chemical structure that allows for various reactions and modifications. This compound, like others containing sulfonyl and glycine functionalities, plays a significant role in synthetic organic chemistry, offering a range of applications from material science to bioactive molecule development.

Synthesis Analysis

The synthesis of compounds similar to N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide often involves visible-light-promoted radical methylation reactions starting from bromomethyl phenyl sulfone derivatives, providing an efficient access to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized by techniques such as X-ray diffraction, demonstrating how substituents affect the overall conformation and stability of the molecule. For example, N-[(3-carboxyphenyl)sulfonyl]glycine complexes have been studied, revealing interesting structural characteristics and potential for crystal engineering (Ma et al., 2008).

Chemical Reactions and Properties

N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide and similar molecules participate in diverse chemical reactions, such as permethylation, which is significant for confirming chemical structures, especially in complex carbohydrates (Hakomori, 1964). These reactions underscore the compound's utility in detailed structural analysis.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies like the synthesis and characterization of methyl-p-tolysulfonyl-glycine highlight the importance of understanding these properties to tailor the compound's use for specific applications (Gong Qin-hua, 2002).

Chemical Properties Analysis

The chemical behavior of N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide in reactions, such as its interaction with other molecules and its reactivity under different conditions, is a key area of study. Research on similar sulfonamide derivatives shows how these compounds undergo rearrangement reactions with alkali, leading to new products with different functionalities (Dohmori, 1964).

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of SMR000075252, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties are crucial for understanding the bioavailability of the compound. More research is needed to outline these properties .

Result of Action

It is likely that the compound has multiple effects at the molecular and cellular levels, but these effects need to be studied in more detail .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of the compound .

properties

IUPAC Name |

2-[methylsulfonyl(2-phenylethyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13(9-11(12)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZHMBPCUCZNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)

![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)

![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)

![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)